molecular formula C16H13N5 B605530 4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine CAS No. 2234272-10-5

4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine

Cat. No. B605530
M. Wt: 275.315
InChI Key: QKHQFSQJQKGFAA-UHFFFAOYSA-N
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Description

The compound “4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine” is a complex organic molecule that contains several functional groups. These include an imidazole ring, a phenyl ring, a pyrimidine ring, and an alkyne group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring could be introduced through a reaction with an appropriate imidazole derivative. The phenyl ring could be introduced through a Friedel-Crafts alkylation or acylation reaction. The pyrimidine ring could be synthesized through a reaction involving a 1,3-dicarbonyl compound and an amidine. The alkyne group could be introduced through a reaction with a suitable alkyne .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole, phenyl, and pyrimidine rings would give the molecule a planar structure in those regions. The alkyne group would introduce some linearity to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be determined by its functional groups. The imidazole ring could participate in reactions such as N-alkylation or N-acylation. The phenyl ring could undergo electrophilic aromatic substitution reactions. The pyrimidine ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation. The alkyne group could undergo addition reactions, such as hydration or halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole, phenyl, and pyrimidine rings could increase the compound’s aromaticity and stability. The alkyne group could increase the compound’s reactivity .

Scientific Research Applications

Phosphodiesterase Inhibition and Antimicrobial Activities

4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine, as part of a novel series of compounds, has been evaluated for its phosphodiesterase (PDE) inhibition and antimicrobial activities. These compounds showed marked activities in PDE inhibition and demonstrated significant anti-bacterial and anti-fungal bioassays (Bukhari et al., 2013).

Synthesis Methods and Mechanisms

The compound has been synthesized through various chemical processes, including cyclization of guanidine hydrochloride and treatment with substituted acetophenones. The synthesis methods have been studied extensively, providing insights into the mechanisms of chemical reactions, as evidenced by quantum-chemical calculations and X-ray crystallography (Shestakov et al., 2011).

Hepatoprotective Activity

Certain derivatives of this compound have been explored for their hepatoprotective activity. Among the synthesized compounds, some demonstrated effective liver-protective properties, which could be crucial in the development of new therapeutic agents (Ram et al., 2002).

Synthesis of Imidazole-Amine Ligands

The compound has been used in the synthesis of imidazole-amine ligands, with potential applications in coordination chemistry. This process involves the use of various amines and reagents, demonstrating the compound's versatility in synthesizing a wide range of ligands (Cheruzel et al., 2011).

Catalysis in Organic Synthesis

This compound has been used in the development of new catalytic methods for organic synthesis. Its use in palladium-catalyzed reactions, for example, has been instrumental in synthesizing various biologically active molecules (Mancuso et al., 2017).

Luminescence Properties

The derivatives of this compound have shown promising luminescence properties. These properties could be crucial for applications in materials science and the development of luminescent materials (Veltri et al., 2020).

Anti-Cancer and Antioxidant Activities

Some derivatives have been synthesized and evaluated for their anti-cancer and antioxidant activities. Particularly, their cytotoxic activity against breast cancer cells has been a key focus, opening avenues for potential therapeutic applications in oncology (Rehan et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is highly reactive, it could pose a risk of fire or explosion. If the compound is toxic, it could pose a risk to health. Proper handling and disposal procedures should be followed to minimize these risks .

Future Directions

The future directions for research on this compound could include exploring its potential applications, such as in medicine or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5/c1-2-8-18-16-19-9-7-15(20-16)13-3-5-14(6-4-13)21-11-10-17-12-21/h1,3-7,9-12H,8H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHQFSQJQKGFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137919866

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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